4-Amino-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a highly intricate nucleoside analog that showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .
Molecular Structure Analysis
The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been studied using various techniques . These studies have provided insights into the binding modes and inhibitory mechanisms of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Chemical Reactions Analysis
The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been explored in several studies . These studies have provided valuable insights into the chemical properties and reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been analyzed in various studies . For instance, it has a molecular weight of 134.14 g/mol and a XLogP3-AA value of 0.3 .
Scientific Research Applications
ASK1 Inhibitors for Pain and Inflammation : Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been identified as potential ASK1 inhibitors, useful in the treatment of inflammation and pain, particularly in osteoarthritis and neuropathic pain (Norman, 2012).
Antibacterial Agents : Novel syntheses of pyrrolo[2,3-d]pyrimidines have been reported for their potential use as antibacterial agents. These include derivatives like tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (Dave & Shah, 2002).
Synthesis for Biological Screening : The synthesis of 7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and their reductive ring cleavage to 4-aminopyrrolo[2,3-d]pyrimidines has been reported, indicating their potential for biological screening (Dave & Shah, 1998).
HCK and FLT3-ITD Dual Inhibitors : A series of pyrrolo[2,3-d]pyrimidines were synthesized for their activity against HCK and FLT3-ITD, showing promise in the treatment of acute myeloid leukemia (Koda et al., 2017).
Antifolate Activity : Some derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been explored as antifolate agents, showing inhibition of cell proliferation in cancer research (Gangjee et al., 2005).
Inhibition of Focal Adhesion Kinase : Compounds derived from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been designed to target focal adhesion kinase (FAK), showing inhibitory activities and representing a new class of kinase inhibitors (Choi et al., 2006).
cAMP-Phosphodiesterase Inhibition : Pyrrolo[2,3-d]pyrimidine compounds have been studied for their effects on cAMP hydrolyzing phosphodiesterase, with specific derivatives showing potent inhibitory activity (Klumpp et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHVGBZKEYRQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164447 | |
Record name | 7-Deazaadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1500-85-2 | |
Record name | 7-Deazaadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1500-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Deazaadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deazaadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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